[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol
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Overview
Description
[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a chloro and fluoro substituent on the benzyl group, which can influence its chemical reactivity and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s plausible that it may interact with its targets through a nucleophilic substitution mechanism, as suggested for other benzylic halides .
Biochemical Pathways
Similar compounds have been implicated in various biochemical pathways, including those involving aldose reductase .
Pharmacokinetics
The compound’s molecular weight (26069) and its solid form suggest that it may have good oral bioavailability .
Result of Action
Based on its structural similarity to other compounds, it may induce changes in cellular signaling and metabolic processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of [1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol. For instance, it is recommended to be stored in an inert atmosphere at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Benzyl Group: The benzyl group with chloro and fluoro substituents can be introduced via a Friedel-Crafts alkylation reaction using 2-chloro-4-fluorobenzyl chloride and an indole derivative.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to form the methanol derivative. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the indole core or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenol: Shares the chloro and fluoro substituents but lacks the indole core.
4-Fluoroaniline: Contains a fluoro substituent but differs in the core structure.
2,3-Difluorophenol: Features multiple fluoro substituents but a different core structure.
Uniqueness
[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol is unique due to its combination of an indole core with chloro and fluoro substituents on the benzyl group. This unique structure imparts distinct chemical reactivity and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[1-[(2-chloro-4-fluorophenyl)methyl]indol-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO/c17-15-7-13(18)6-5-11(15)8-19-9-12(10-20)14-3-1-2-4-16(14)19/h1-7,9,20H,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHFZXXDFYXCAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)F)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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